
6-Ketoestradiol
Descripción general
Descripción
6-Ketoestradiol is a metabolite of Estradiol . It can be used to synthesize re-containing 7α-substituted estradiol complexes .
Synthesis Analysis
The synthesis of this compound involves the use of compound I as a raw material . It provides a new synthesis route of this compound, which is green, environment-friendly, and suitable for industrial production .Molecular Structure Analysis
The molecular formula of this compound is C18H22O3 . It has an average mass of 286.366 Da and a monoisotopic mass of 286.156891 Da . The molecule contains a total of 46 bonds, including 24 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis
This compound can be used to synthesize re-containing 7α-substituted estradiol complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 478.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 78.3±3.0 kJ/mol and a flash point of 257.5±25.2 °C .Aplicaciones Científicas De Investigación
Conjugate Preparation for Immune Response Studies : A study by Dean, Exley, and Johnson (1971) in the journal Steroids discusses the preparation of a 17β-oestradiol conjugate, involving 6-keto-17β-oestradiol. This conjugate aims to elicit a more specific immune response, useful for research in immunology and biochemistry (Dean, Exley, & Johnson, 1971).
Metabolism Study in Humans : A study by Levitz, Rosen, and Twombly (1960) in Archives of Biochemistry and Biophysics investigates the metabolism of 16-ketoestradiol-17β in humans, highlighting its potential significance in understanding estrogen metabolism (Levitz, Rosen, & Twombly, 1960).
Bone Growth and Hormonal Effects in Animals : Andersen et al. (2008) in the Journal of Animal Physiology and Animal Nutrition explored the effect of alpha-ketoglutarate on bone growth and estrogen levels in pigs, providing insights into bone development and hormonal regulation (Andersen et al., 2008).
Synthesis of Estradiol Analogues for Biochemical Studies : Wang et al. (2000) in the Journal of Medicinal Chemistry synthesized B-ring-expanded 2-ethoxyestradiol analogues starting from 6-keto estradiol derivatives. This research is pivotal for understanding tubulin polymerization and microtubule stability, with potential applications in cancer research and drug development (Wang et al., 2000).
Reproductive Studies in Mares : Goff, Sirois, and Pontbriand (1993) in the journal Reproduction examined the effect of oestradiol on prostaglandin release in mares. This research contributes to understanding reproductive physiology and hormonal interactions in equine species (Goff, Sirois, & Pontbriand, 1993).
Bone Mineral Density Studies in Piglets : Kowalik et al. (2005) investigated the influence of alpha-ketoglutarate on bone mineral density and 17-beta-oestradiol levels in piglets, contributing to our understanding of bone development and hormonal effects in early life (Kowalik et al., 2005).
Chemical Properties and Synthesis Techniques : Additional studies have focused on the chemical properties of this compound and related compounds, synthesis techniques, and their applications in biochemical and medical research. For example, Harnik (1965) described an easy synthesis of 6-methoxy aromatic steroids from estradiol, contributing to the field of synthetic chemistry (Harnik, 1965).
Mecanismo De Acción
Target of Action
6-Ketoestradiol is primarily used to synthesize re-containing 7α-substituted estradiol complexes
Mode of Action
It is known that it can be used to synthesize re-containing 7α-substituted estradiol complexes
Biochemical Pathways
It’s known that it can be used to synthesize re-containing 7α-substituted estradiol complexes
Propiedades
IUPAC Name |
3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,17,19,21H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTDDOWJIRXOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=O)C4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972566 | |
| Record name | 3,17-Dihydroxyestra-1,3,5(10)-trien-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
571-92-6 | |
| Record name | NSC147966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,17-Dihydroxyestra-1,3,5(10)-trien-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 6-ketoestradiol be chemically modified to introduce specific functional groups?
A1: Yes, this compound can be chemically modified. One study [] demonstrated the introduction of aliphatic amino or hydroxy groups to this compound using (aminooxy)butyl- and -hexylamines and alcohols as heterobifunctional spacer reagents. The aminooxy group in these reagents reacts readily with the keto group of this compound, leaving the amino or hydroxy group available for further reactions. This method provides a general and easy one-step synthesis to introduce desired functionalities to this compound for various applications. [1: https://www.semanticscholar.org/paper/71299d8c61388517e7731c293e28479c42ea1a45]
Q2: Can this compound be used as a starting material for the synthesis of other steroid derivatives?
A2: Yes, this compound serves as a valuable starting material in steroid chemistry. Research [] highlights its use in synthesizing 6-methoxy equilenin derivatives. The process involves converting this compound to 7α-bromo-6-ketoestradiol 17-acetate, which is then transformed into various derivatives like 6-hydroxyequilenin dimethyl ether and 3,6-dimethoxy-176 -acetyl-1,3,5(10), 6,8-estrapentaene. These synthetic pathways demonstrate the versatility of this compound in accessing diverse steroid structures. [2: https://www.semanticscholar.org/paper/d53d144c20c9888242a6221bcfd7207e44f65ff0]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




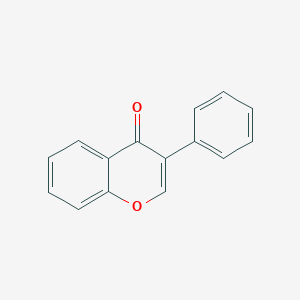
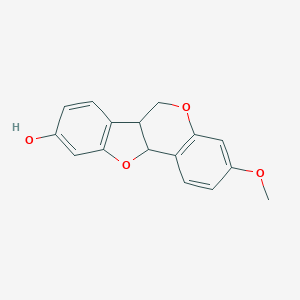
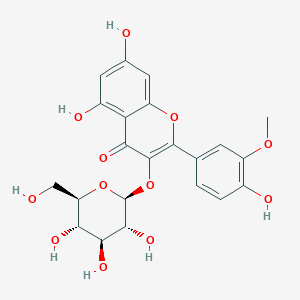
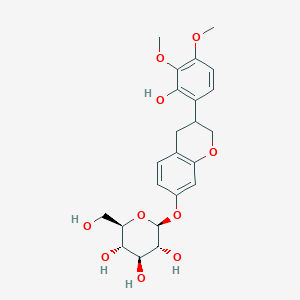


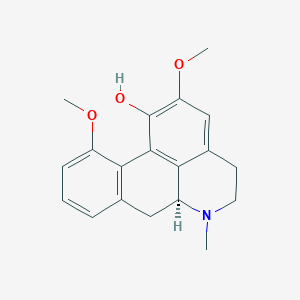



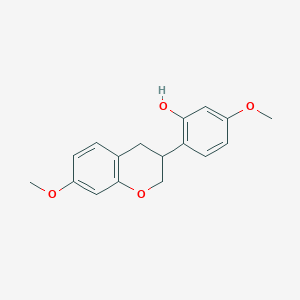

![(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B191638.png)